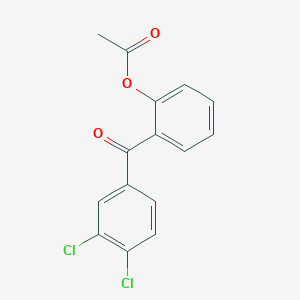
2-Bromo-3'-chloro-5'-fluorobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3’-chloro-5’-fluorobenzophenone is a chemical compound with the molecular formula C13H7BrClFO. It has a molecular weight of 313.55 . The compound is a viscous light yellow oil . It is primarily used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The InChI code for 2-Bromo-3’-chloro-5’-fluorobenzophenone is 1S/C13H7BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H . This indicates that the molecule consists of a benzophenone core with halogen substitutions at specific positions.Physical And Chemical Properties Analysis
2-Bromo-3’-chloro-5’-fluorobenzophenone is a viscous light yellow oil .科学的研究の応用
Pharmacology
In pharmacology, 2-Bromo-3’-chloro-5’-fluorobenzophenone is utilized as a precursor in the synthesis of various pharmacologically active compounds. Its halogenated structure makes it a valuable building block for creating molecules with potential therapeutic effects. For instance, it can be used to develop new anti-inflammatory agents or antibiotics by incorporating it into larger, more complex molecules that interact with biological targets .
Material Science
This compound finds applications in material science due to its ability to participate in the formation of novel organic materials. It can be used to synthesize molecular receptors, which are crucial in the development of sensory devices. Additionally, its robust structure is beneficial in crystal engineering, where it contributes to the stability and functionality of the designed materials .
Chemical Synthesis
2-Bromo-3’-chloro-5’-fluorobenzophenone: serves as an intermediate in various chemical synthesis processes. It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, where it can help form biaryl compounds. These compounds are significant in the development of new organic molecules with diverse applications ranging from OLEDs to pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound’s unique structure allows it to be used as a standard or reference material in chromatographic analysis. Its distinct spectral properties enable accurate quantification and identification of similar compounds in complex mixtures, aiding in the analysis of environmental samples and pharmaceutical formulations .
Life Sciences
Within life sciences, 2-Bromo-3’-chloro-5’-fluorobenzophenone can be employed in the study of cell biology and biochemistry. It may be used to modify other molecules, thereby altering their properties to study their interactions with biological systems. This can provide insights into the mechanisms of diseases and the effects of potential drugs .
Environmental Studies
The environmental impact of halogenated compounds like 2-Bromo-3’-chloro-5’-fluorobenzophenone is a significant area of study. Researchers can investigate its behavior in the environment, including its degradation products and potential bioaccumulation. Understanding its environmental fate is crucial for assessing its ecological risks and for the development of safer, more sustainable chemicals .
特性
IUPAC Name |
(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWXIULIGQOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














